Uranium(VI) Extraction Power Ranking vs. PMNBP, PMTFP, and PMBP
In a direct head-to-head comparison of five 1-phenyl-3-methyl-4-acyl-pyrazol-5-one derivatives for the extraction of uranium(VI) from hydrochloric acid into chloroform, the extraction power decreased in the order: PMCBP > PMNBP > PMTFP = PMBP > PMAP [1]. The ortho-chlorobenzoyl derivative (PMCBP, i.e., the target compound) exhibited the highest extraction efficiency among all tested analogs, surpassing the 4-nitrobenzoyl (PMNBP), 4-trifluoromethylbenzoyl (PMTFP), unsubstituted benzoyl (PMBP), and acetyl (PMAP) derivatives.
| Evidence Dimension | Relative uranium(VI) extraction power (rank order) |
|---|---|
| Target Compound Data | PMCBP – Rank 1 (highest extraction power) |
| Comparator Or Baseline | PMNBP (Rank 2), PMTFP (Rank 3, tied), PMBP (Rank 3, tied), PMAP (Rank 5, lowest) |
| Quantified Difference | PMCBP > PMNBP > PMTFP = PMBP > PMAP; PMCBP is the most effective extractant in the series |
| Conditions | U(VI) extraction from HCl solution into chloroform; 1-phenyl-3-methyl-4-acyl-pyrazol-5-one ligands |
Why This Matters
For uranium separation and nuclear waste processing workflows, selecting PMCBP directly maximizes extraction efficiency without needing to screen multiple 4-acylpyrazolone candidates.
- [1] Mao, J.-J.; Jia, W.-J.; Shao, X.-Z.; Chen, Y.-D. Extraction of U(VI) and U(IV) with some 1-phenyl-3-methyl-4-acylated-pyrazolone-5 compounds. J. Radioanal. Nucl. Chem. Lett. 1987, 119 (4), 291–296. View Source
